molecular formula C17H18BrNO3 B2369677 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797879-79-8

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2369677
CAS No.: 1797879-79-8
M. Wt: 364.239
InChI Key: DAGZMUGQZNCJGR-UHFFFAOYSA-N
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Description

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, methoxy groups, and a benzamide moiety

Scientific Research Applications

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGZMUGQZNCJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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